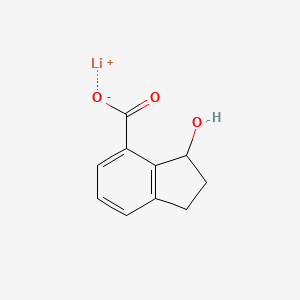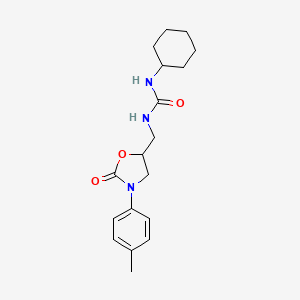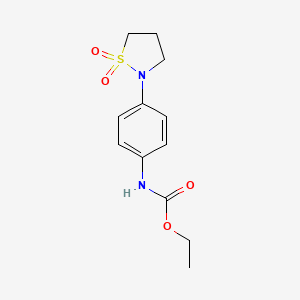
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, also known as EDC or Ethylisothiazolidine-2-carbamate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDC is a white crystalline powder that is soluble in water and organic solvents. It has been extensively studied for its unique properties and applications in different research areas.
Applications De Recherche Scientifique
1. Molecular Structure and Properties
- N-Carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea : This compound, a variant of ethyl carbamate, exhibits a unique molecular structure stabilized by intramolecular hydrogen bonding. Its molecular geometry is characterized by the angles between phenyl and 1,2,4-triazole rings, which has implications in various scientific applications (Dolzhenko et al., 2010).
2. Carcinogenicity Studies
- Carcinogenicity of Alcoholic Beverages : Research includes the evaluation of ethyl carbamate (urethane), a common contaminant in fermented foods and beverages, regarding its carcinogenic potential. This study underscores the significance of ethyl carbamate in public health (Baan et al., 2007).
3. Synthesis and Derivatives
- Preparation of Ethenyl and Oxiranol Carbamate : This research focuses on the synthesis of ethyl carbamate derivatives using selenium chemistry. The process involves various reactions and the formation of intermediates like ethenyl carbamate, contributing to the understanding of carbamate chemistry (Bleasdale et al., 1994).
4. Antimicrobial Activity
- New Sulfonamide Hybrids : This study involves the synthesis of novel sulfonamide carbamates, with some derivatives showing promising antimicrobial activities. This includes the interaction of ethyl carbamate with other molecules to create hybrid compounds (Hussein, 2018).
5. Enzymatic Synthesis
- Immobilized Enzymatic Synthesis of Oxazolidinones : Ethyl carbamate is used in the enzymatic synthesis of oxazolidin-2-one, a compound with diverse biological activities. This research covers the mechanism and kinetic modeling of this synthesis, highlighting the role of ethyl carbamate in biocatalysis (Yadav & Pawar, 2014).
6. Toxicity and Health Concerns
- Ethyl Carbamate as an Emerging Toxicant : This review focuses on the toxic effects of ethyl carbamate, especially in fermented foods and alcoholic beverages. It discusses the formation, metabolism, detection, and mitigation strategies for ethyl carbamate, highlighting its significance in food safety and public health (Gowd et al., 2018).
7. Environmental Impact
- Photodegradation of Urethane Model Systems : Research into the photo-oxidation of ethyl N-phenyl-carbamate, a model for ethyl carbamate, reveals insights into environmental degradation processes and the formation of various products. This study is crucial for understanding the environmental impact of ethyl carbamate and related compounds (Beachell & Chang, 1972).
Mécanisme D'action
Target of Action
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, also known as EDC or Ethylisocarbamate, is a chemical compound with a molecular formula of C11H12N2O4S They have been used in the design of probes for various biological targets .
Biochemical Pathways
. These diverse biological responses suggest that these compounds may affect multiple biochemical pathways.
Result of Action
, suggesting that they may have diverse molecular and cellular effects.
Action Environment
, suggesting that these factors are being considered in the development of these compounds.
Propriétés
IUPAC Name |
ethyl N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-4-6-11(7-5-10)14-8-3-9-19(14,16)17/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINKGZZRQGVBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


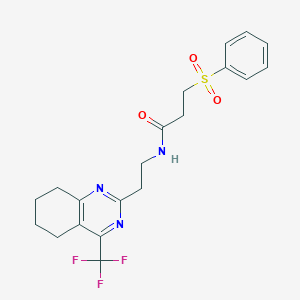

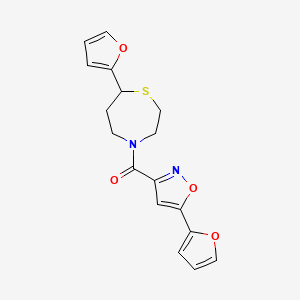
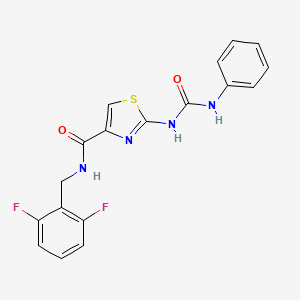
![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)
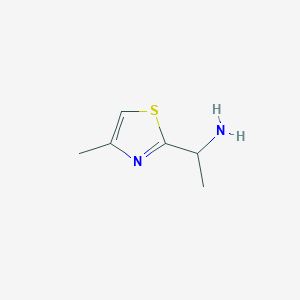
![N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2369083.png)
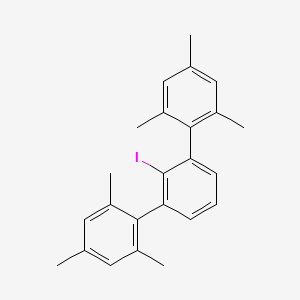

![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)
